molecular formula C10H6ClNO2 B12923841 (5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one CAS No. 71782-74-6

(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one

Cat. No.: B12923841
CAS No.: 71782-74-6
M. Wt: 207.61 g/mol
InChI Key: BQQGGGIJXJBLHU-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)imino)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a 2-chlorophenyl group and an imino group attached to the furan ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)imino)furan-2(5H)-one typically involves the reaction of 2-chlorobenzaldehyde with furan-2(5H)-one in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-((2-Chlorophenyl)imino)furan-2(5H)-one may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)imino)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of 5-((2-Chlorophenyl)amino)furan-2(5H)-one.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-Chlorophenyl)imino)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)imino)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)furan-2-carboxylic acid: Another furan derivative with a similar structure but different functional groups.

    2-(2-Chlorophenyl)furan: Lacks the imino group but shares the chlorophenyl and furan moieties.

Uniqueness

5-((2-Chlorophenyl)imino)furan-2(5H)-one is unique due to the presence of both the imino and chlorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71782-74-6

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-(2-chlorophenyl)iminofuran-2-one

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9-5-6-10(13)14-9/h1-6H

InChI Key

BQQGGGIJXJBLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C2C=CC(=O)O2)Cl

Origin of Product

United States

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